2-{[(3-Chlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, an ethyl group, and a chlorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- N-(3-chlorophenyl)-2-(ethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H20ClN3O2S |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-2-10-6-7-13-14(8-10)25-17(15(13)16(20)23)22-18(24)21-12-5-3-4-11(19)9-12/h3-5,9-10H,2,6-8H2,1H3,(H2,20,23)(H2,21,22,24) |
InChI Key |
FYTRCDWXMXPEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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